2-(1,3-Benzoxazol-5-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzoxazol-5-yl)acetohydrazide is an organic compound with the molecular formula C₉H₉N₃O₂. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class of compounds to which this compound belongs, have been reported to exhibit a wide spectrum of pharmacological activities, suggesting they may interact with multiple targets .
Mode of Action
Benzoxazole derivatives have been reported to exhibit antibacterial, antifungal, and anticancer activities . The interaction of these compounds with their targets often results in the inhibition of essential biochemical processes, leading to the death of the pathogenic organisms or cancer cells .
Biochemical Pathways
Benzoxazole derivatives are known to interfere with several biochemical pathways, including those involved in bacterial cell wall synthesis, fungal cell membrane integrity, and cancer cell proliferation .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities, suggesting that they may lead to the death of pathogenic organisms or cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-5-yl)acetohydrazide typically involves the reaction of 2-(1,3-benzoxazol-5-yl)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-5-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various hydrazine derivatives .
Scientific Research Applications
2-(1,3-Benzoxazol-5-yl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzoxazol-5-yl)acetic acid: The precursor to 2-(1,3-Benzoxazol-5-yl)acetohydrazide.
Benzoxazole derivatives: Compounds with similar structures but different functional groups, such as benzoxazole-2-carboxylic acid and benzoxazole-2-thiol.
Uniqueness
This compound is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(1,3-benzoxazol-5-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-12-9(13)4-6-1-2-8-7(3-6)11-5-14-8/h1-3,5H,4,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLXUXSJPTXIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)NN)N=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.